2-(4-Ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(4-Ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the reaction of 4-ethoxybenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, such as acting on neurotransmitter receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(4-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(4-Fluorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
2-(4-Ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-10-8-17(9-11-19)16-20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
InChI Key |
NTMWLIVBTCSFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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